2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as acetyl, amino, and methyl groups can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- typically involves multi-step organic reactions One common method might include the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the acetyl group to an alcohol.
Substitution: The amino and acetyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of functional groups allows for specific interactions with molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-acetyl-3-amino-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.
2(1H)-Pyridinone, 5-acetyl-3-amino-6-phenyl-: Contains a phenyl group, which can significantly alter its properties.
2(1H)-Pyridinone, 5-acetyl-3-amino-6-chloro-: The presence of a chloro group can influence its reactivity and biological activity.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-acetyl-3-amino-6-methyl- lies in its specific combination of functional groups, which can confer unique reactivity and biological properties compared to its analogs.
Properties
CAS No. |
142327-91-1 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-acetyl-3-amino-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,9H2,1-2H3,(H,10,12) |
InChI Key |
DQNITJUQGIPPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)N)C(=O)C |
Origin of Product |
United States |
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